molecular formula C20H30N2O5S B12321808 Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate

Cat. No.: B12321808
M. Wt: 410.5 g/mol
InChI Key: STRFQIOAEDHQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate typically involves the protection of the amine group of l-phenylalanine with a Boc group, followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature or under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for Boc deprotection, and oxidizing agents such as hydrogen peroxide for oxidation .

Major Products Formed

The major products formed from these reactions include deprotected amines, alcohols, and oxidized sulfur compounds. For example, the removal of the Boc group yields the free amine form of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acid derivatives, such as:

Uniqueness

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate is unique due to the presence of both phenylalanine and methionine moieties, which confer specific chemical and biological properties. The combination of these amino acids allows for the study of interactions between aromatic and sulfur-containing residues, which are important in protein structure and function .

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQIOAEDHQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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